molecular formula C6H11BN2O2S B6416338 2-(N,N-Methylethylamino)thiazole-4-boronic acid CAS No. 1309982-54-4

2-(N,N-Methylethylamino)thiazole-4-boronic acid

Cat. No.: B6416338
CAS No.: 1309982-54-4
M. Wt: 186.04 g/mol
InChI Key: BUWXVFRZXBJTRS-UHFFFAOYSA-N
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Description

2-(N,N-Methylethylamino)thiazole-4-boronic acid is a heterocyclic boronic acid with the molecular formula C6H11BN2O2S and a molecular weight of 186.04 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N,N-Methylethylamino)thiazole-4-boronic acid typically involves the reaction of thiazole derivatives with boronic acid reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for the formation of carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acid derivatives under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Methylethylamino)thiazole-4-boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding thiazole derivatives.

    Reduction: Reduction reactions can convert the compound into different functionalized thiazole derivatives.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Palladium catalysts and boronic acid derivatives are commonly used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various functionalized thiazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(N,N-Methylethylamino)thiazole-4-boronic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(N,N-Methylethylamino)thiazole-4-boronic acid involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions and biological interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N,N-Dimethylamino)thiazole-4-boronic acid
  • 2-(N,N-Diethylamino)thiazole-4-boronic acid
  • 2-(N,N-Methylpropylamino)thiazole-4-boronic acid

Uniqueness

2-(N,N-Methylethylamino)thiazole-4-boronic acid is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to participate in Suzuki–Miyaura coupling reactions and form reversible covalent bonds with nucleophiles makes it a valuable compound in various research applications .

Properties

IUPAC Name

[2-[ethyl(methyl)amino]-1,3-thiazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2S/c1-3-9(2)6-8-5(4-12-6)7(10)11/h4,10-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWXVFRZXBJTRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC(=N1)N(C)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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